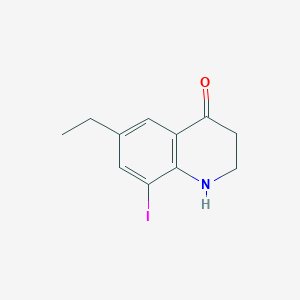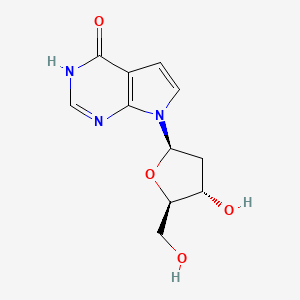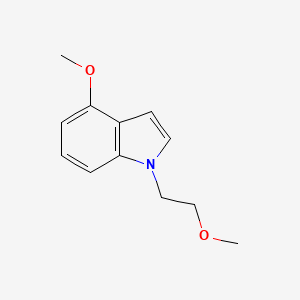
2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-trimethylsilylbut-3-ynal is an organic compound with the molecular formula C8H14OSi. It is characterized by the presence of a trimethylsilyl group attached to a butynal backbone. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-trimethylsilylbut-3-ynal typically involves the reaction of 2,2-dimethyl-3-butyne-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then oxidized to the corresponding aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
While specific industrial production methods for 2,2-dimethyl-4-trimethylsilylbut-3-ynal are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-trimethylsilylbut-3-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: 2,2-Dimethyl-4-trimethylsilylbutanoic acid.
Reduction: 2,2-Dimethyl-4-trimethylsilylbut-3-yn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-trimethylsilylbut-3-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-4-trimethylsilylbut-3-ynal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various addition and substitution reactions. The trimethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-3-butyne-1-ol: Lacks the trimethylsilyl group, making it less sterically hindered.
4-Trimethylsilyl-3-butyn-2-one: Contains a ketone group instead of an aldehyde, altering its reactivity.
2,2-Dimethyl-4-trimethylsilylbutanoic acid: The oxidized form of 2,2-dimethyl-4-trimethylsilylbut-3-ynal.
Uniqueness
2,2-Dimethyl-4-trimethylsilylbut-3-ynal is unique due to the combination of its aldehyde and trimethylsilyl groups. This combination provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
89267-74-3 |
|---|---|
Fórmula molecular |
C9H16OSi |
Peso molecular |
168.31 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-trimethylsilylbut-3-ynal |
InChI |
InChI=1S/C9H16OSi/c1-9(2,8-10)6-7-11(3,4)5/h8H,1-5H3 |
Clave InChI |
JMAWTXFRTXQRKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


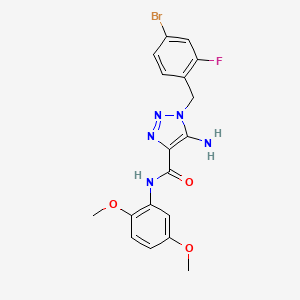
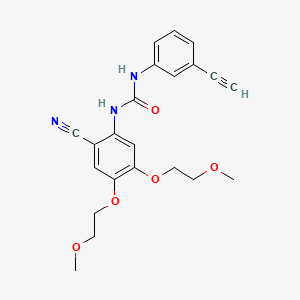
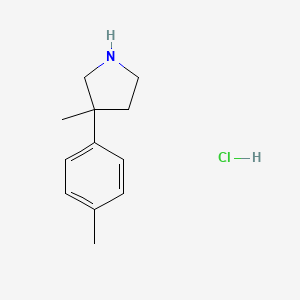
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)

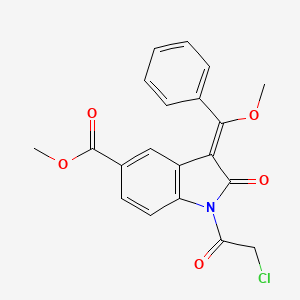


![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

